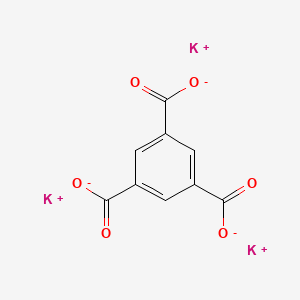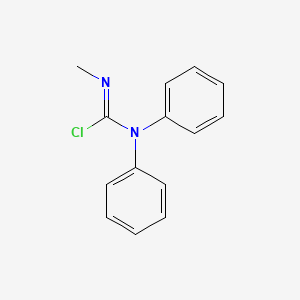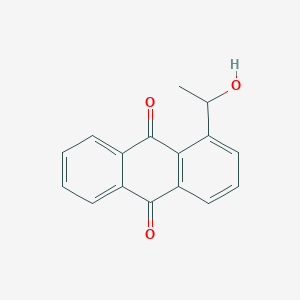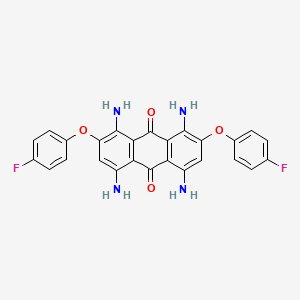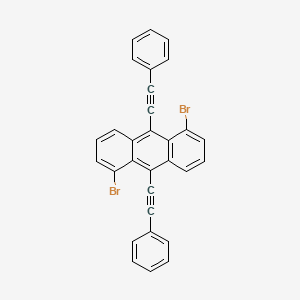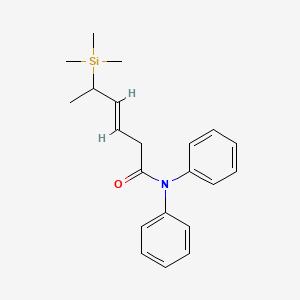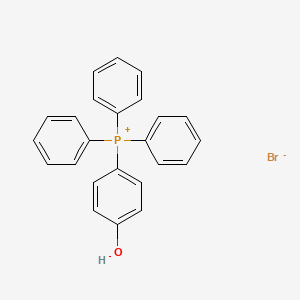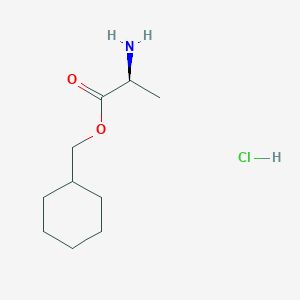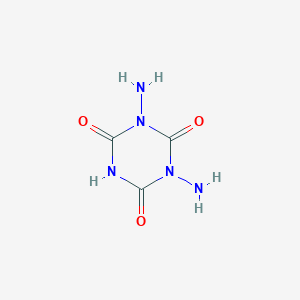
1,3-Diamino-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diamino-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound that belongs to the family of triazines. It is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, with amino groups attached to the 1 and 3 positions and carbonyl groups at the 2, 4, and 6 positions. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diamino-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction typically proceeds as follows:
Step 1: Cyanuric chloride is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Ammonia or an amine is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.
Step 3: The reaction mixture is stirred for several hours to ensure complete conversion.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
1,3-Diamino-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Triazine oxides.
Reduction: Hydroxylated triazines.
Substitution: Various substituted triazines with different functional groups.
科学的研究の応用
1,3-Diamino-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of 1,3-diamino-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its binding affinities and molecular interactions are essential for understanding its effects.
類似化合物との比較
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Studied for its nonlinear optical properties.
Uniqueness
1,3-Diamino-1,3,5-triazinane-2,4,6-trione is unique due to its specific arrangement of amino and carbonyl groups, which confer distinct chemical reactivity and stability
特性
分子式 |
C3H5N5O3 |
|---|---|
分子量 |
159.10 g/mol |
IUPAC名 |
1,3-diamino-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H5N5O3/c4-7-1(9)6-2(10)8(5)3(7)11/h4-5H2,(H,6,9,10) |
InChIキー |
YJQUEWQRGFBNFR-UHFFFAOYSA-N |
正規SMILES |
C1(=O)NC(=O)N(C(=O)N1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



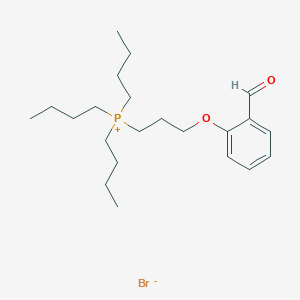
![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)
